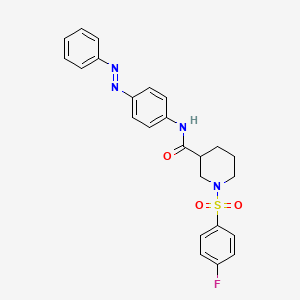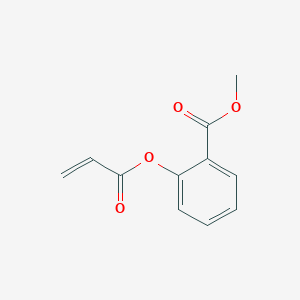
Methyl 2-(acryloyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(acryloyloxy)benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an acrylate group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-(acryloyloxy)benzoate can be synthesized through the esterification of 2-hydroxybenzoic acid (salicylic acid) with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically involves the following steps:
- Dissolve 2-hydroxybenzoic acid in an organic solvent like dichloromethane.
- Add triethylamine to the solution to neutralize the hydrochloric acid formed during the reaction.
- Slowly add acryloyl chloride to the mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by washing with water and drying over anhydrous sodium sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(acryloyloxy)benzoate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group can participate in polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and acrylic acid.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization of the acrylate group.
Nitration: A mixture of concentrated nitric acid and sulfuric acid is used for nitration of the benzoate ring.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions.
Major Products:
Polymerization: Polymers with acrylate functionalities.
Nitration: Nitro-substituted this compound.
Hydrolysis: 2-Hydroxybenzoic acid and acrylic acid.
Aplicaciones Científicas De Investigación
Methyl 2-(acryloyloxy)benzoate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and coatings.
Materials Science: Employed in the development of advanced materials with tailored mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism of action of methyl 2-(acryloyloxy)benzoate is primarily related to its ability to undergo polymerization and form cross-linked networks The acrylate group can participate in radical polymerization reactions, leading to the formation of polymers with specific properties
Comparación Con Compuestos Similares
Methyl 2-(acryloyloxy)benzoate can be compared with other similar compounds, such as:
Methyl benzoate: Lacks the acrylate group and is primarily used as a fragrance and solvent.
2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate): A more complex ester with multiple acrylate groups, used in the synthesis of liquid crystalline polymers.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group, used in flavorings and fragrances.
The uniqueness of this compound lies in its combination of the acrylate and benzoate functionalities, which provide a versatile platform for various chemical reactions and applications.
Propiedades
Número CAS |
4513-46-6 |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
methyl 2-prop-2-enoyloxybenzoate |
InChI |
InChI=1S/C11H10O4/c1-3-10(12)15-9-7-5-4-6-8(9)11(13)14-2/h3-7H,1H2,2H3 |
Clave InChI |
HRNCZFIWELTICZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)
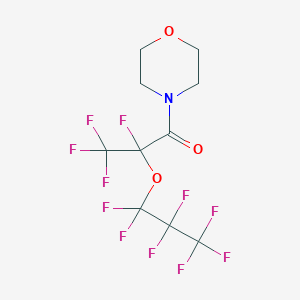
![5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14148231.png)
![4-{[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B14148236.png)
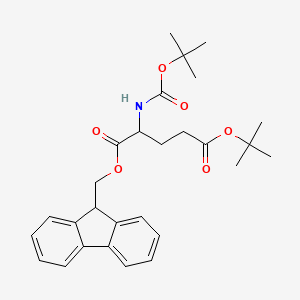
![N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14148244.png)
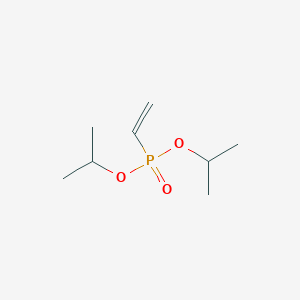
![2-amino-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B14148265.png)
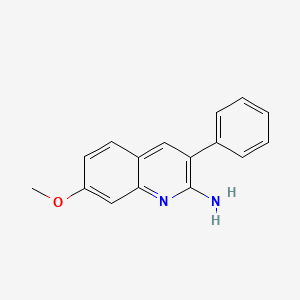
![N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B14148278.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B14148282.png)
![2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14148290.png)
![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)
